molecular formula C20H34N10O10 B12619578 Glycylglycylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-aspartic acid CAS No. 918817-78-4

Glycylglycylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-aspartic acid

Cat. No.: B12619578
CAS No.: 918817-78-4
M. Wt: 574.5 g/mol
InChI Key: XDEQLDIVYVEQJK-QWRGUYRKSA-N
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Description

Glycylglycylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-aspartic acid is a complex peptide compound Peptides are short chains of amino acids linked by peptide bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycylglycylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of the resin: The resin is activated to allow the first amino acid to attach.

    Coupling: Each amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow further coupling.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this peptide might involve automated peptide synthesizers, which streamline the SPPS process. Large-scale production would also require rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Glycylglycylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-aspartic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of certain amino acids.

    Reduction: Reduction reactions can be used to break disulfide bonds within the peptide.

    Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, performic acid.

    Reducing agents: Dithiothreitol (DTT), beta-mercaptoethanol.

    Substitution reagents: Amino acid derivatives, coupling reagents.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation might lead to the formation of sulfoxides or sulfonic acids, while reduction could result in the cleavage of disulfide bonds.

Scientific Research Applications

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and interactions with proteins.

    Medicine: Potential therapeutic applications, such as in drug delivery systems or as a bioactive peptide.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Glycylglycylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-aspartic acid involves its interaction with specific molecular targets. These interactions can influence various biological pathways, such as:

    Enzyme inhibition: The peptide may inhibit certain enzymes by binding to their active sites.

    Receptor binding: It might interact with cell surface receptors, triggering downstream signaling pathways.

    Protein-protein interactions: The peptide could modulate interactions between proteins, affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Glycylglycylglycylglycyl-L-ornithylglycyl-L-aspartic acid: A similar peptide lacking the diaminomethylidene group.

    Glycylglycylglycylglycyl-N~5~-(diaminomethylidene)-L-lysylglycyl-L-aspartic acid: A peptide with a lysine residue instead of ornithine.

Uniqueness

Glycylglycylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-aspartic acid is unique due to its specific sequence and the presence of the diaminomethylidene group, which can confer distinct chemical and biological properties.

Properties

CAS No.

918817-78-4

Molecular Formula

C20H34N10O10

Molecular Weight

574.5 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]butanedioic acid

InChI

InChI=1S/C20H34N10O10/c21-5-12(31)25-6-13(32)26-7-14(33)27-8-15(34)29-10(2-1-3-24-20(22)23)18(38)28-9-16(35)30-11(19(39)40)4-17(36)37/h10-11H,1-9,21H2,(H,25,31)(H,26,32)(H,27,33)(H,28,38)(H,29,34)(H,30,35)(H,36,37)(H,39,40)(H4,22,23,24)/t10-,11-/m0/s1

InChI Key

XDEQLDIVYVEQJK-QWRGUYRKSA-N

Isomeric SMILES

C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)CN)CN=C(N)N

Canonical SMILES

C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)CN)CN=C(N)N

Origin of Product

United States

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